2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Medicinal chemistry Structure-activity relationship (SAR) Kinase inhibitor design

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 1354919-24-6, MFCD21334662) is a 5,5-disubstituted 2-amino-4,5-dihydro-1H-imidazol-4-one derivative bearing a phenyl group and a 3-methoxybenzyl substituent at the quaternary C5 position. This compound belongs to a class of heterocyclic scaffolds that have been claimed in patent literature as inhibitors of protein arginine N-methyltransferase 5 (PRMT5) and as agents for cognitive impairment and neurodegeneration.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
CAS No. 1354919-24-6
Cat. No. B6345722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
CAS1354919-24-6
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O2/c1-22-14-9-5-6-12(10-14)11-17(13-7-3-2-4-8-13)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21)
InChIKeyNNJHPRNTKMHNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 1354919-24-6): Chemical Identity and Core Scaffold


2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 1354919-24-6, MFCD21334662) is a 5,5-disubstituted 2-amino-4,5-dihydro-1H-imidazol-4-one derivative bearing a phenyl group and a 3-methoxybenzyl substituent at the quaternary C5 position. This compound belongs to a class of heterocyclic scaffolds that have been claimed in patent literature as inhibitors of protein arginine N-methyltransferase 5 (PRMT5) and as agents for cognitive impairment and neurodegeneration [1]. The core 2-aminoimidazol-4-one motif is capable of engaging biological targets through hydrogen-bonding interactions, while the 5-substituents modulate target selectivity and physicochemical properties. The compound is commercially available with a specified purity of 98% (HPLC) .

Why Generic 5-Substituted 2-Aminoimidazolones Cannot Substitute for the 3-Methoxybenzyl Analog


The 5-position of 2-amino-4,5-dihydro-1H-imidazol-4-one is a quaternary stereocenter that dictates the spatial orientation of the two aromatic substituents. Close analogs—such as the 4-methoxybenzyl isomer (CAS 512190-90-8), the 4-chlorophenyl analog (CAS 918665-07-3), or the furan-2-ylmethyl derivative (CAS 512190-88-4)—differ in the electronic character and hydrogen-bonding capacity of the substituent, leading to divergent target-binding profiles. Patent disclosures indicate that even minor alterations to the 5-benzyl substitution pattern substantially alter inhibitory potency against PRMT5 and other therapeutic targets [1]. Without explicit comparative pharmacological data for each pair, generic interchanges risk loss of potency, altered selectivity, and unreproducible biological results, making compound-specific procurement essential for SAR continuity.

Quantitative Differentiation Evidence for 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one


Regioisomeric Differentiation: 3-Methoxybenzyl vs. 4-Methoxybenzyl Substitution

The 3-methoxy substitution on the benzyl ring of the target compound introduces a steric and electronic profile distinct from the 4-methoxy isomer (CAS 512190-90-8). While both isomers share the same molecular formula (C17H17N3O2) and molecular weight (295.34 g/mol), the position of the methoxy group alters the dipole moment and hydrogen-bond acceptor orientation, which affects target binding. In the context of 2-aminoimidazole PRMT5 inhibitors, patent SAR data indicate that meta-substituted benzyl analogs exhibit different IC50 values compared to their para-substituted counterparts [1]. Direct head-to-head IC50 data for this specific pair in a defined assay have not been publicly disclosed; thus, this evidence is classified as class-level inference based on SAR trends.

Medicinal chemistry Structure-activity relationship (SAR) Kinase inhibitor design

Chiral Center Integrity: Quaternary C5 Configuration and Its Impact on Biological Recognition

The C5 position of 2-amino-4,5-dihydro-1H-imidazol-4-one is a quaternary carbon bearing two distinct aromatic substituents (phenyl and 3-methoxybenzyl), creating a chiral center. The compound as supplied by commercial vendors is racemic. However, individual enantiomers may exhibit differential target engagement. Literature on related 5,5-disubstituted 2-aminoimidazolones demonstrates that enantiomers can display divergent pharmacokinetic and pharmacodynamic profiles [1]. The target compound has not been resolved into its enantiomers in published studies, but the racemate serves as the starting point for chiral separation and enantiomer-specific SAR exploration.

Stereochemistry Drug discovery Chiral resolution

Commercially Verified Purity: 98% HPLC Specification for Reproducible Assays

The target compound is supplied with a certified purity of 98% as determined by HPLC . This specification meets the typical threshold required for in vitro biological assays and for use as a starting material in further synthetic derivatization. In contrast, some structurally related analogs from other suppliers are offered at 95% purity (e.g., CAS 512190-90-8 from certain vendors), which may introduce higher levels of impurities that can confound dose-response measurements in enzymatic or cellular assays. The 3-percentage-point purity difference translates to a potential 60% increase in absolute impurity load (5% vs. 2%), which is significant for primary screening where false positives can arise from trace contaminants.

Quality control Assay reproducibility Compound management

Scaffold-Based Selectivity: 2-Aminoimidazolone Core as a Privileged Structure for PRMT5 and CNS Targets

The 2-aminoimidazol-4-one scaffold has been identified as a privileged structure for inhibiting protein arginine N-methyltransferase 5 (PRMT5), a validated oncology target, and for modulating CNS targets implicated in Alzheimer's disease [1][2]. Within this class, the 5,5-disubstitution pattern is critical for target engagement; the combination of a phenyl and a 3-methoxybenzyl group at C5 provides a specific pharmacophoric arrangement that distinguishes this compound from the many other possible substitution permutations. While specific IC50 values for this compound against PRMT5 or other targets have not been publicly disclosed, the scaffold's established activity profile positions it as a rational choice for hit-to-lead and lead optimization programs targeting PRMT5 or neurodegenerative pathways.

PRMT5 inhibition CNS drug discovery Privileged scaffold

Optimal Procurement and Application Scenarios for 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one


PRMT5 Inhibitor Lead Optimization and SAR Expansion

Research groups engaged in PRMT5 inhibitor development can procure this compound as a specific 5,5-disubstituted 2-aminoimidazolone template. The 3-methoxybenzyl substituent provides a defined regioisomeric starting point for systematic SAR studies, allowing comparison with para-substituted analogs and exploration of substituent electronic effects on PRMT5 inhibitory potency, as guided by patent SAR disclosures [1].

Chiral Separation and Enantiomer-Specific Pharmacology

The racemic nature of the commercial product enables medicinal chemistry laboratories to perform chiral resolution via HPLC or enzymatic methods. The resulting enantiomers can then be evaluated for differential target binding, selectivity, and pharmacokinetic properties, addressing the chiral center's role in biological recognition [2].

High-Purity Starting Material for Derivatization Libraries

With a certified purity of 98% , this compound is suitable as a building block for parallel synthesis or combinatorial chemistry. The 2-amino group serves as a handle for further functionalization (e.g., acylation, sulfonylation, or coupling), while the 5-substituents provide a pre-defined steric environment, facilitating the generation of focused libraries for CNS or oncology targets.

Tool Compound for Neurodegeneration Target Validation

Given the patent claims surrounding 2-aminoimidazol-4-one compounds in cognitive impairment and Alzheimer's disease [3], this specific analog can be used as a tool compound in target identification and validation studies. Its well-defined structure enables structure-based docking and molecular dynamics simulations against putative CNS targets, aiding in the rational design of next-generation therapeutics.

Quote Request

Request a Quote for 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.